

A Comparative Analysis of the Antiviral Compound GPS491 and Its Progenitor

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Compound of Interest

Compound Name: GPS491

Cat. No.: B13915580

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A detailed comparative analysis reveals that the thiazole-5-carboxamide derivative, **GPS491**, demonstrates a significantly improved therapeutic window over its parent compound, the stilbene-based HIV-1 inhibitor 5350150. This improvement is characterized by retained potent antiviral activity against a broad range of viruses, including HIV-1, adenovirus, and coronaviruses, coupled with substantially reduced cytotoxicity.

This guide provides a comprehensive comparison of **GPS491** and its parent compound, 2-(2-(5-nitro-2-thienyl)vinyl)quinoline, also known as 5350150. The development of **GPS491** was driven by the need to overcome the limited therapeutic index of its predecessor. Through medicinal chemistry optimization, **GPS491** emerged as a promising pan-antiviral agent with a more favorable safety profile.^{[1][2]}

Quantitative Performance Analysis

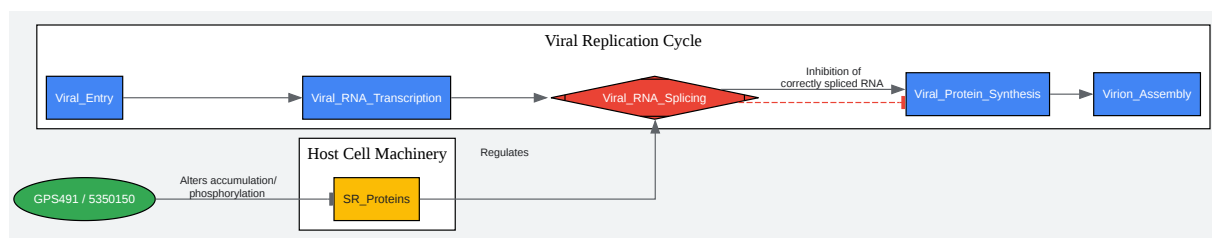
The primary advantage of **GPS491** lies in its enhanced safety profile without compromising its antiviral efficacy. The following table summarizes the key quantitative data for both compounds against HIV-1.

Compound	50% Effective Concentration (EC ₅₀ /IC ₅₀) vs. HIV-1	50% Cytotoxic Concentration (CC ₅₀)	Therapeutic Index (CC ₅₀ /EC ₅₀)
GPS491	~250 nM[1]	12,052 nM[1]	~48
5350150	Not explicitly stated	45.6 μM (45,600 nM)	Limited

Note: While a direct EC₅₀ for 5350150 is not available in the provided search results, the literature consistently refers to its "limited therapeutic index," suggesting a narrower gap between its effective and toxic concentrations compared to **GPS491**.

Mechanism of Action: A Shared Pathway

Both **GPS491** and its parent compound, 5350150, exert their antiviral effects by modulating host cell processes, specifically by altering viral RNA processing.[1] This mechanism involves the disruption of the normal function of splicing regulatory (SR) proteins within the host cell. By interfering with SR protein accumulation and phosphorylation, these compounds lead to aberrant splicing of viral RNA, ultimately inhibiting the production of essential viral proteins and blocking viral replication.[1] This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.



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Fig. 1: Mechanism of Action of **GPS491** and 5350150.

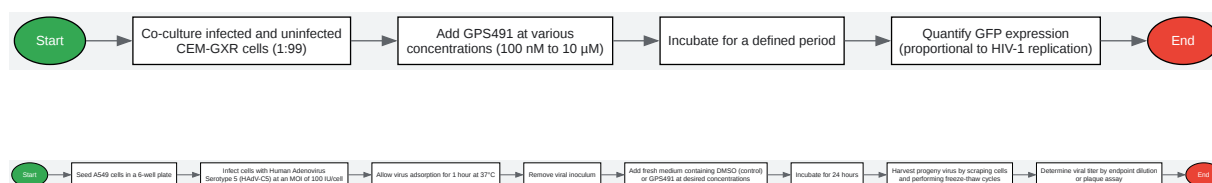
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of **GPS491**.

HIV-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Workflow:



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References

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